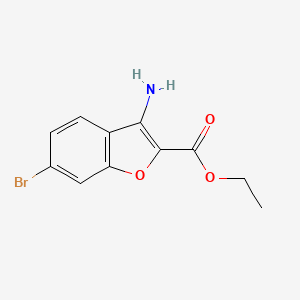

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726335 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887250-14-8 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Introduction

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation, forming the core of numerous pharmacologically active agents.[1] The specific functionalization of this nucleus dictates its biological activity and physicochemical properties. Consequently, the unambiguous structural confirmation of novel benzofuran derivatives is a critical, non-negotiable step in the research and development pipeline.

This technical guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of a key heterocyclic intermediate: Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8).[2] We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Elucidation Workflow: A Multi-Technique Strategy

The determination of a novel molecular structure is akin to solving a complex puzzle. No single technique provides the complete picture; rather, we rely on the synergistic power of multiple analytical methods.[3][4] Our approach begins with determining the molecular formula and identifying functional groups, then proceeds to map the atomic connectivity through advanced NMR techniques, and finally, confirms the proposed structure via fragmentation analysis.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The Causality: Before attempting to assemble the structure, we must first know the elemental composition. HRMS provides an extremely precise mass measurement, allowing for the unambiguous determination of the molecular formula. This is the cornerstone upon which all subsequent analysis is built.

An ESI-HRMS analysis is performed in positive ion mode. The spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected m/z for [C₁₁H₁₁⁷⁹BrNO₃+H]⁺: 283.9971

-

Expected m/z for [C₁₁H₁₁⁸¹BrNO₃+H]⁺: 285.9951

From this formula, C₁₁H₁₀BrNO₃, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (10/2) - (1/2) + (1/2) = 7

This DoU of 7 immediately suggests a highly unsaturated system, consistent with a substituted benzene ring (DoU=4) and the fused furan ring system with a carbonyl group (DoU=3).

Infrared (IR) Spectroscopy

The Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By probing the vibrational energies of bonds, we can quickly confirm the presence of key structural motifs suggested by the molecular formula.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) group present.[5] |

| 3100-3000 | C-H Aromatic Stretch | Presence of an aromatic ring. |

| 2980-2850 | C-H Aliphatic Stretch | Confirms the ethyl group (-CH₂CH₃). |

| ~1715 | C=O Ester Stretch | Strong absorption indicating the ethyl ester functionality.[6] |

| ~1620 | N-H Bending (Scissoring) | Further confirmation of the primary amine. |

| 1600, 1480 | C=C Aromatic Stretch | Confirms the benzene ring backbone. |

| ~1250 | C-O Ester Stretch | Asymmetric stretch, part of the ester signature. |

| ~820 | C-H Aromatic Bending | Out-of-plane bending can suggest substitution patterns. |

Core Structural Assembly: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] We will use a suite of experiments to build the carbon skeleton and place the substituents.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The choice of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable protons like those of the amine group.

Table 2: ¹H NMR Data and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 7.85 | d | 1.8 | 1H | H-7 | Doublet due to coupling with H-5. The downfield shift is influenced by the adjacent bromine at C-6. |

| 7.60 | d | 8.6 | 1H | H-4 | Doublet due to coupling with H-5. |

| 7.35 | dd | 8.6, 1.8 | 1H | H-5 | Doublet of doublets, coupling to both H-4 and H-7, confirming the 1,2,4-trisubstitution pattern on the benzene ring. |

| 6.10 | s (br) | - | 2H | -NH₂ | A broad singlet characteristic of exchangeable amine protons. |

| 4.30 | q | 7.1 | 2H | -OCH₂CH₃ | Quartet due to coupling with the three adjacent methyl protons. |

| 1.35 | t | 7.1 | 3H | -OCH₂CH₃ | Triplet due to coupling with the two adjacent methylene protons. This pattern is a classic signature of an ethyl group.[7] |

¹³C NMR and DEPT-135 Spectroscopy (125 MHz, DMSO-d₆)

The Causality: ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra.

Table 3: ¹³C NMR Data and Assignments

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| 162.5 | C | C=O | Ester carbonyl carbon, typical downfield shift. |

| 154.0 | C | C-7a | Quaternary carbon at the fusion of the two rings. |

| 145.0 | C | C-3 | Quaternary carbon bearing the amino group. |

| 128.5 | CH | C-5 | Aromatic methine carbon. |

| 125.0 | CH | C-7 | Aromatic methine carbon, deshielded by bromine. |

| 121.0 | C | C-3a | Quaternary carbon at the ring fusion. |

| 115.0 | C | C-6 | Quaternary carbon attached to bromine. |

| 112.5 | CH | C-4 | Aromatic methine carbon. |

| 108.0 | C | C-2 | Quaternary carbon bearing the ester group. |

| 60.5 | CH₂ | -OCH₂CH₃ | Methylene carbon of the ethyl ester (negative DEPT signal). |

| 14.5 | CH₃ | -OCH₂CH₃ | Methyl carbon of the ethyl ester (positive DEPT signal). |

2D NMR: Connecting the Pieces

The Causality: While 1D NMR identifies the fragments (ethyl group, aromatic system), 2D NMR experiments like COSY, HSQC, and especially HMBC are essential to connect these fragments into the final molecular structure.

-

COSY (¹H-¹H Correlation): Confirms the coupling network within the ethyl group (4.30 ppm ↔ 1.35 ppm) and the aromatic system (7.60 ppm ↔ 7.35 ppm ↔ 7.85 ppm).

-

HSQC (¹H-¹³C One-Bond Correlation): Unambiguously links each proton to its directly attached carbon, validating the assignments in Tables 2 and 3.

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for mapping the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations and Their Significance:

-

H(-OCH₂) → C(=O) and C-2: This firmly connects the ethyl group to the rest of the molecule via the ester linkage at position 2.

-

H(-NH₂) → C-2 and C-3: This crucial correlation places the amino group at position 3, adjacent to the ester.

-

H-4 → C-5, C-3a, C-7a: These correlations lock the position of H-4 and confirm its relationship to the fused ring system.

-

H-7 → C-5, C-6, C-7a: This confirms the position of H-7 and, critically, its proximity to the bromine-bearing carbon (C-6) and the ring fusion carbon (C-7a).

Final Confirmation: Mass Spectrometry (MS) Fragmentation

The Causality: After assembling the structure with NMR, we use mass spectrometry to validate it. The molecule is fragmented in a predictable way, and the masses of these fragments serve as a final check on the proposed connectivity.[8][9]

The fragmentation pattern would be expected to show characteristic losses that align with the elucidated structure:

-

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da): A common fragmentation for ethyl esters, leading to an acylium ion.

-

Loss of ethylene (C₂H₄, 28 Da): Via McLafferty rearrangement from the ethyl ester.

-

Loss of carbon monoxide (CO, 28 Da): From the acylium ion.

-

Loss of a bromine radical (•Br, 79/81 Da): A diagnostic fragmentation for halogenated aromatic compounds.[8][9]

The presence of fragments corresponding to these losses provides strong corroborating evidence for the structure determined by NMR.

Conclusion

Appendix: Experimental Protocols

General: All solvents used were of spectroscopic grade. The sample was a solid, purified by column chromatography.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a ~1 mg/mL solution of the compound in methanol.

-

Infuse the solution into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, accumulating 16 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

DEPT-135, gCOSY, gHSQC, gHMBC: Acquire using standard instrument manufacturer pulse programs, optimizing parameters for the expected coupling constants. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).

References

- 1. orientjchem.org [orientjchem.org]

- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a substituted benzofuran, is a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics. The strategic placement of the amino, bromo, and ethyl carboxylate functionalities on the benzofuran scaffold makes it a versatile intermediate for generating diverse molecular libraries for drug screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 887250-14-8 | [2] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | ChemicalBook |

| Molecular Weight | 284.11 g/mol | ChemicalBook |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Storage | 2-8°C | Apollo Scientific |

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established pathway for benzofuran ring formation. The following protocol is based on analogous syntheses of substituted aminobenzofurans.[3][4] The key starting material for this specific isomer is 4-bromo-2-hydroxybenzonitrile.

Step-by-Step Methodology

Step 1: O-Alkylation of 4-bromo-2-hydroxybenzonitrile

-

Reagents and Solvents:

-

4-bromo-2-hydroxybenzonitrile (1 equivalent)

-

Ethyl chloroacetate (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-2-hydroxybenzonitrile in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is the intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.

-

Filter the solid, wash with water, and dry under vacuum.

-

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of the starting material and ethyl chloroacetate. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the nucleophilic phenoxide. An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to form the Benzofuran Ring

-

Reagents and Solvents:

-

Ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate (from Step 1)

-

Sodium ethoxide (NaOEt) in ethanol (catalytic amount)

-

Ethanol

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide solution.

-

Reflux the reaction mixture for 1-2 hours. The cyclization reaction is typically rapid.

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Causality Behind Experimental Choices: The strong base, sodium ethoxide, facilitates the intramolecular cyclization by deprotonating the α-carbon to the ester, which then attacks the nitrile carbon to form the furan ring. This type of reaction is a variation of the Thorpe-Ziegler cyclization.

Applications in Drug Development

The structural motifs present in this compound make it a highly valuable scaffold for the synthesis of biologically active molecules.

A Versatile Building Block

The amino group at the 3-position serves as a key handle for further chemical modifications. It can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. Similarly, the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The bromine atom at the 6-position offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups. This multi-functional nature allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminobenzofuran scaffold can mimic the hinge-binding interactions of the adenine region of ATP. The amino group can act as a hydrogen bond donor, a common feature in many kinase inhibitors. By elaborating on this core structure, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, the general structure of many type II CDK2 inhibitors involves a core heterocyclic structure with appended functionalities designed to interact with specific regions of the kinase domain.[5]

Anticancer and Antimicrobial Potential

Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6] The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with biological targets. Furthermore, the benzofuran scaffold itself is found in compounds with antifungal and antibacterial properties.[1] Therefore, derivatives of this compound are promising candidates for the development of new anticancer and antimicrobial agents. Structure-activity relationship (SAR) studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are critical for their biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, making it an ideal building block for creating compound libraries. The inherent biological activities associated with the brominated benzofuran scaffold, particularly in the areas of oncology and infectious diseases, underscore its importance for further investigation by researchers and scientists in the pharmaceutical industry.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic Acids | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

This guide provides an in-depth technical analysis of the spectral data for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established spectroscopic principles.

Introduction: The Importance of Structural Verification

This compound (CAS No. 887250-14-8) is a substituted benzofuran, a heterocyclic scaffold present in numerous natural products and pharmaceuticals.[1] The precise arrangement of its functional groups—an amino group, a bromine atom, and an ethyl ester—on the benzofuran core dictates its reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure through a combination of spectroscopic techniques is a critical first step in any research endeavor.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is indexed, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs, such as Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate.[2] This approach not only provides a robust hypothesis for the expected spectral features but also serves as a pedagogical tool for interpreting the spectra of similarly complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular connectivity can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H5 or H7) |

| ~7.4 | d | 1H | Ar-H (H4 or H5) |

| ~7.2 | dd | 1H | Ar-H (H5 or H4) |

| ~5.0 | s (broad) | 2H | -NH₂ |

| 4.44 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

This predicted data is based on the reported spectrum of the 6-chloro analog.[2]

-

Aromatic Protons (7.2-7.6 ppm): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The proton ortho to the bromine is expected to be the most downfield. Interpreting the splitting patterns (doublets and doublet of doublets) is crucial for assigning each proton to its specific position on the ring.[3]

-

Amino Protons (~5.0 ppm): The protons of the primary amine are expected to appear as a broad singlet.[4] The broadness is due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[5] A D₂O shake experiment would confirm this assignment, as the -NH₂ peak would disappear.

-

Ethyl Ester Protons (4.44 and 1.44 ppm): The ethyl group of the ester will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern is a result of spin-spin coupling between the adjacent sets of protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (Ester) |

| ~154 | C-O (Benzofuran) |

| ~138 | C-NH₂ |

| ~135 | C-Br |

| ~126 | Ar-C |

| ~123 | Ar-C |

| ~120 | Ar-C |

| ~113 | Ar-C |

| ~103 | C-COOEt |

| ~61 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

This predicted data is based on the reported spectrum of the 6-chloro analog.[2]

-

Carbonyl Carbon (~161 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic and Benzofuran Carbons (103-154 ppm): The eight carbons of the benzofuran ring system will have distinct chemical shifts based on their electronic environment. The carbons directly attached to heteroatoms (O, N, Br) will have their resonances shifted accordingly. For instance, the carbon attached to the furan oxygen (C-O) is expected at a lower field.

-

Aliphatic Carbons (15 and 61 ppm): The two carbons of the ethyl ester group appear in the upfield region of the spectrum, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of proton signals.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Use a sufficient number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (aromatic ester) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch (ester and furan) |

| ~700 | Strong | C-Br stretch |

-

N-H Stretching (3450-3300 cm⁻¹): A primary amine will typically show two sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[6]

-

C=O Stretching (~1715 cm⁻¹): The strong absorption around 1715 cm⁻¹ is a hallmark of the ester carbonyl group. The conjugation with the benzofuran ring system lowers the frequency from that of a typical saturated ester (~1735 cm⁻¹).[7]

-

C-O Stretching (1300-1000 cm⁻¹): This region will contain strong, characteristic absorptions from the C-O single bonds of the ester and the furan ring.[8]

-

C-Br Stretching (~700 cm⁻¹): The presence of the carbon-bromine bond is indicated by a strong absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₀BrNO₃. The molecular weight is approximately 284.11 g/mol .

| m/z (mass-to-charge ratio) | Interpretation |

| 283/285 | [M]⁺˙ Molecular ion peak (isotopic pattern due to Br) |

| 238/240 | [M - OCH₂CH₃]⁺ Loss of the ethoxy radical |

| 210/212 | [M - COOCH₂CH₃]⁺ Loss of the entire ester group |

| 182/184 | [M - COOCH₂CH₃ - CO]⁺ Subsequent loss of carbon monoxide |

| 103 | [C₇H₅O]⁺ Benzofuran fragment |

-

Molecular Ion Peak (m/z 283/285): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: The fragmentation of benzofuran derivatives is well-documented.[9] Common fragmentation pathways include the loss of the ester group and subsequent elimination of small molecules like carbon monoxide. The stability of the benzofuran ring system will likely lead to its persistence in many of the observed fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desorbed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS data acquisition.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers fragmentation clues. By integrating the data from these distinct yet complementary methods, a high degree of confidence in the assigned structure can be achieved. This guide provides a robust framework for both the predictive analysis and the experimental verification of this important chemical entity, underscoring the principles of scientific integrity and thoroughness in chemical research.

References

- 1. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 3-amino-4-nitro-benzofuran-2-carboxylate | C11H10N2O5 | CID 177792847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromobenzofuran-2-carboxylate | C11H9BrO3 | CID 156633251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. easpublisher.com [easpublisher.com]

- 7. Cyclohexyl acetate(622-45-7) MS [m.chemicalbook.com]

- 8. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported information for analogous compounds with established principles of chemical science to offer a robust technical profile.

Introduction and Molecular Identity

This compound is a substituted benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and functional materials. The presence of an amino group at the 3-position and a bromine atom at the 6-position, along with an ethyl ester at the 2-position, provides multiple points for further chemical modification, making it a versatile building block in synthetic chemistry.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |

| CAS Number | 887250-14-8 |

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N)OC2=C1C=C(Br)C=C2 |

Below is a diagram illustrating the molecular structure of this compound.

Benzofuran Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Drug Development

An in-depth technical guide

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetically developed pharmacological agents, exhibiting a vast spectrum of biological activities.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted pharmacological applications, and future therapeutic potential of benzofuran derivatives. We delve into the causality behind various synthetic strategies, from classic metal-catalyzed reactions to innovative green chemistry approaches. The core of this guide is an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, grounded in their mechanisms of action and structure-activity relationships (SAR). Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to offer both theoretical knowledge and practical insights for advancing drug discovery and development in this promising area.

Chapter 1: Synthetic Strategies for the Benzofuran Core

The ever-increasing use of benzofuran derivatives as pharmaceutical agents has driven chemists to devise novel and efficient methods to construct the core benzofuran nucleus.[3][4] The choice of a synthetic route is dictated by factors such as desired substitution patterns, yield, scalability, and environmental impact.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like benzofuran.

Palladium- and Copper-Catalyzed Synthesis

Palladium and copper catalysts are extensively used due to their efficiency in forming C-C and C-O bonds, which are crucial for the intramolecular cyclization that forms the furan ring. A prominent example is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.[2][4] In this approach, a palladium complex, often with a copper co-catalyst, facilitates the coupling, leading to a 2-alkynylphenol intermediate that readily cyclizes to the benzofuran product.

-

Expertise & Experience: The choice between palladium and copper catalysis often involves a trade-off. Palladium catalysts, while highly efficient, can be expensive and require phosphine ligands. Copper catalysts are more economical and are often used in "greener" one-pot syntheses, such as the reaction between o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents.[4] The reaction mechanism for copper-catalyzed synthesis often proceeds via an iminium ion formation, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization.[4]

Diagram: General Workflow for Metal-Catalyzed Benzofuran Synthesis

Caption: Metal-Catalyzed Benzofuran Synthesis Workflow.

Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a representative example based on Sonogashira coupling followed by cyclization.[2][4]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

-

Solvent and Reagents: Add anhydrous triethylamine (5 mL) as both the solvent and base. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (20 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-substituted benzofuran derivative.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Chapter 2: The Pharmacological Landscape of Benzofuran Derivatives

The benzofuran scaffold is a versatile template for designing bioactive molecules, with derivatives demonstrating a wide array of pharmacological activities.[5][6]

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often acting through multifactorial mechanisms.[7][8] Their efficacy is highly dependent on the type and position of substituents on the benzofuran core.[7]

-

Mechanism of Action - Kinase Inhibition: A key strategy in cancer therapy is the inhibition of protein kinases involved in tumor growth and angiogenesis. Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, thereby impeding their growth.

-

Mechanism of Action - Epigenetic Modification: Lysine-specific demethylase 1 (LSD1) is an epigenetic target overexpressed in many cancers. Novel benzofuran derivatives have been designed that show excellent LSD1 inhibitory activity, leading to the suppression of tumor cell proliferation.[10]

-

Structure-Activity Relationship (SAR):

-

Halogenation: The addition of halogen atoms (Br, Cl, F) to the benzofuran ring often significantly increases anticancer activity, likely by forming "halogen bonds" that improve binding affinity to target proteins.[7]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines can create hybrid molecules with synergistic cytotoxic effects against malignant tumors.[7][11]

-

Diagram: Simplified VEGFR-2 Inhibition Pathway

Caption: Inhibition of VEGFR-2 Signaling by Benzofurans.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Halogenated Benzofuran | Cytotoxicity | HL60 (Leukemia) | 0.1 | [7] |

| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HCC1806 (Breast) | 5.93 | [9] |

| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HeLa (Cervical) | 5.61 | [9] |

| 3-Amidobenzofuran | Proliferation Inhibition | MDA-MB-231 (Breast) | 3.01 | [12] |

| Benzofuran Derivative | LSD1 Inhibition | H460 (Lung) | 2.06 | [10] |

Antimicrobial Activity

With rising antibiotic resistance, the need for new antimicrobial agents is urgent.[13] Benzofuran derivatives have shown significant promise, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[13][14][15]

-

Mechanism of Action: While diverse, one key mechanism involves the inhibition of essential bacterial enzymes. For instance, certain benzofuran–pyrazole hybrids are potent inhibitors of E. coli DNA gyrase B, an enzyme critical for DNA replication, thereby halting bacterial proliferation.[16]

-

Structure-Activity Relationship (SAR):

-

Substitutions at the C-6 and C-3 positions of the benzofuran ring can greatly impact antibacterial activity and strain specificity.[15]

-

Compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent activity against a range of bacterial strains.[15]

-

Aza-benzofurans (where the furan oxygen is replaced by nitrogen) tend to exhibit better antibacterial activity, while oxa-benzofurans show stronger antifungal effects.[17]

-

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [17] |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [17] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [17] |

| Benzofuran Amide (Compound 6b) | S. aureus / E. coli | 6.25 | [14] |

| Benzofuran Ketoxime | Candida albicans | 0.625 - 2.5 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method used to determine the MIC of a compound against bacteria.[17]

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton (MH) broth at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MH broth to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation: Dissolve the test benzofuran derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare a series of two-fold serial dilutions in MH broth in a 96-well microtiter plate. The final concentration range may span from 0.78 to 100 μg/mL.

-

Inoculation: Add 10 μL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with bacteria and a known antibiotic like ciprofloxacin), a negative control (broth with bacteria and DMSO, to ensure the solvent has no effect), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding an indicator dye like resazurin.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways.[16][18][19]

-

Mechanism of Action: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[17][20] NO is a key pro-inflammatory mediator, and its suppression is a hallmark of anti-inflammatory activity. Furthermore, advanced studies show that some benzofuran hybrids can down-regulate the expression of pro-inflammatory factors like TNF-α, IL-6, and COX-2 by targeting the NF-κB and MAPK signaling pathways.[18]

Diagram: NF-κB Pathway Inhibition by Benzofurans

Caption: Benzofurans Inhibit the Pro-inflammatory NF-κB Pathway.

Antiviral Activity

Recent research has uncovered a novel antiviral mechanism for benzofuran derivatives, positioning them as promising candidates for broad-spectrum antiviral drug development.[21]

-

Mechanism of Action - STING Agonism: A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) protein.[21] STING is a critical component of the innate immune system that senses cytosolic DNA and triggers the production of type I interferons (IFN-I). By activating STING, these benzofuran compounds induce a potent IFN-dependent antiviral state in host cells, enabling them to inhibit the replication of a broad range of viruses, including human coronaviruses.[21] This host-targeting mechanism is a highly attractive strategy as it is less susceptible to the development of viral resistance.

Chapter 3: Future Perspectives and Drug Development

The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry. Its structural versatility and wide range of biological activities ensure its continued relevance in drug discovery.[5][13]

-

Future Research Directions:

-

Multi-Target Agents: The development of hybrid molecules that combine the benzofuran core with other pharmacophores to hit multiple targets simultaneously is a promising strategy for complex diseases like cancer.[7]

-

Optimizing Pharmacokinetics: Future work must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their bioavailability and clinical efficacy.

-

Novel Scaffolds: Breakthroughs in synthetic chemistry, such as modular synthesis via substituent migration, will allow for the creation of highly complex and novel benzofuran derivatives that were previously inaccessible, opening new avenues for biological exploration.[22]

-

The journey from a promising benzofuran derivative in the lab to a clinically approved drug is challenging, but the vast therapeutic potential locked within this simple heterocyclic system continues to inspire and drive innovation in the field.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. jopcr.com [jopcr.com]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 20. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]

- 21. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Breakthrough in benzofuran synthesis: New method enables complex molecule creation | EurekAlert! [eurekalert.org]

Introduction: The Enduring Significance of the Benzofuran Scaffold

An In-Depth Technical Guide to the Mechanisms of Formation for Substituted Benzofurans

The benzofuran nucleus is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and materials.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Notable examples include Amiodarone, a critical antiarrhythmic drug, and Benzbromarone, an effective uricosuric agent.[4] The inherent value of this scaffold has propelled the development of a rich and diverse portfolio of synthetic methodologies aimed at its construction.[2][5]

This guide provides a comprehensive exploration of the core mechanistic pathways for synthesizing substituted benzofurans. It is designed for researchers, medicinal chemists, and process development professionals who require a deep, mechanistically-grounded understanding of this essential area of heterocyclic chemistry. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, focusing on intramolecular cyclizations, transition-metal-catalyzed domino reactions, and classic rearrangement strategies.

Strategic Overview: Pathways to the Benzofuran Core

The construction of the benzofuran ring system is broadly achieved through the formation of one or more key C–C or C–O bonds. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and atom economy. This guide categorizes these diverse methods into mechanistically related families to provide a logical framework for understanding and application.

Figure 1. Classification of major synthetic routes to substituted benzofurans.

Part 1: Intramolecular Cyclization Strategies: Forging the Furan Ring

Intramolecular cyclization represents one of the most powerful and direct approaches to the benzofuran core. These methods typically involve the formation of the C(2)–O or C(3a)–O bond from a suitably functionalized phenolic precursor.

Transition-Metal-Catalyzed Cyclization of o-Alkynylphenols

The cyclization of o-alkynylphenols is a versatile and widely employed method. While it can be promoted by a simple base, the use of transition metal catalysts significantly expands its scope and efficiency.[3] Palladium and copper salts are most common, with catalysts promoting the 5-endo-dig cyclization.[3]

Mechanism: The reaction is initiated by the coordination of the transition metal (e.g., Pd(II)) to the alkyne, which activates it towards nucleophilic attack. The phenolic oxygen then attacks the activated alkyne in a 5-endo-dig fashion to form a vinyl-palladium intermediate. This is followed by protodepalladation, which regenerates the active catalyst and yields the 2-substituted benzofuran.

Figure 2. Mechanism of Pd-catalyzed cyclization of an o-alkynylphenol.

Experimental Protocol: Base-Promoted Synthesis of 2-Substituted Benzofurans [3] This protocol outlines a metal-free approach, demonstrating the fundamental reactivity of o-alkynylphenols.

-

To a solution of the substituted o-alkynylphenol (1.0 mmol) in a suitable solvent such as DMF, add a base (e.g., NaN₃ or K₂CO₃, 1.2 mmol).

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired benzofuran.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a robust pathway to 2,3-disubstituted benzofurans.[6][7] The key step involves the palladium-catalyzed cyclization of an o-iodoaryl vinyl ether, which is typically prepared via conjugate addition of an o-iodophenol to an activated alkyne.[7]

Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl iodide bond of the vinyl ether substrate. This forms an arylpalladium(II) intermediate. A regioselective intramolecular insertion of the vinyl group into the aryl-palladium bond (carbopalladation) then occurs to form a five-membered ring.[8] The final step is a β-hydride elimination, which forms the benzofuran double bond and regenerates the Pd(0) catalyst.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

starting materials for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] this compound, in particular, serves as a highly versatile intermediate in medicinal chemistry. The strategic placement of the amino, bromo, and carboxylate functionalities provides multiple reaction handles for the construction of complex molecular libraries, making it a valuable building block in the drug discovery process.[2][4]

This guide provides a detailed technical analysis of the most effective and scientifically sound approaches for the synthesis of this compound, with a primary focus on the selection and rationale behind the choice of starting materials. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying chemical logic that ensures reproducibility, scalability, and high-yield synthesis.

Part 1: The Primary Synthetic Strategy: One-Pot Cyclization via a Substituted Cyanophenol

The most direct and efficient pathway to this compound involves a base-mediated, one-pot condensation and intramolecular cyclization reaction. This strategy is favored for its high atom economy and operational simplicity, avoiding the need for transition-metal catalysts.[5]

Core Starting Materials: A Deliberate Choice

The success of this synthesis hinges on the judicious selection of two key starting materials that contain all the necessary atoms for the final product, pre-arranged for efficient ring closure.

-

4-Bromo-2-cyanophenol (also known as 5-Bromo-2-hydroxybenzonitrile): This is the cornerstone of the synthesis.

-

Expertise & Experience: Choosing this molecule is a strategic decision. The phenolic hydroxyl group is the nucleophile that initiates the reaction cascade. The bromine atom at the 4-position directly translates to the desired 6-bromo substitution on the final benzofuran ring. Crucially, the ortho-cyano group is not merely a substituent; it is an essential mechanistic component that directs the cyclization and ultimately becomes the nitrogen source for the 3-amino group.

-

-

Ethyl Chloroacetate (or Ethyl Bromoacetate): This reagent serves as the two-carbon building block that will form the C2 and C3 atoms of the furan ring.

-

Expertise & Experience: The ester moiety directly installs the required ethyl 2-carboxylate group. The α-halogen (Cl or Br) provides the electrophilic site necessary for the initial reaction with the phenoxide. Ethyl bromoacetate is generally more reactive than its chloro-analogue but both are effective.

-

Mechanistic Pathway: A Self-Validating System

The reaction proceeds through a well-understood tandem sequence of O-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization.

-

Deprotonation and O-Alkylation: A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the highly acidic phenolic hydroxyl group of 4-bromo-2-cyanophenol to form a phenoxide.[6] This potent nucleophile then attacks the electrophilic α-carbon of ethyl chloroacetate via an Sₙ2 reaction, displacing the chloride ion and forming an ether intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.

-

Intramolecular Cyclization: The same base then abstracts an α-proton from the methylene carbon situated between the ether oxygen and the ester carbonyl. This generates a carbanion which immediately attacks the electrophilic carbon of the adjacent nitrile group. This intramolecular nucleophilic addition results in the formation of a five-membered ring.

-

Tautomerization: The cyclic intermediate exists as an imine, which rapidly tautomerizes to the thermodynamically more stable enamine form. This enamine is the final 3-amino group of the benzofuran ring system.

Experimental Protocol: Synthesis via Thorpe-Ziegler Cyclization [5][6]

-

To a stirred solution of 4-bromo-2-cyanophenol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the phenoxide.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

-

Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Starting Materials and Conditions

| Starting Material | Co-Reagent | Base | Solvent | Temperature | Typical Time |

| 4-Bromo-2-cyanophenol | Ethyl Chloroacetate | Cs₂CO₃ | DMF | Room Temp. | 1-3 hours |

| 4-Bromo-2-cyanophenol | Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 4-6 hours |

Visualization: Synthetic Workflow

Caption: One-pot synthesis workflow.

Part 2: Alternative Synthetic Routes and Their Limitations

While the Thorpe-Ziegler approach is superior, a comprehensive understanding requires evaluating alternative pathways, primarily those involving transition-metal catalysis.

The Sonogashira Coupling Approach

A powerful method for benzofuran synthesis involves a palladium-copper catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][8][9]

-

Authoritative Grounding: This domino reaction is a well-established and robust method for constructing the benzofuran core from ortho-halophenols and terminal alkynes.[9][10][11]

-

Hypothetical Starting Materials for the Target Molecule:

-

4-Bromo-2-iodophenol: This doubly-halogenated phenol would be required. The higher reactivity of the C-I bond allows for selective Sonogashira coupling while the C-Br bond remains intact.

-

Ethyl Propiolate: This alkyne would serve as the coupling partner, providing the carbon backbone for what will become C2 and C3 of the furan ring, along with the necessary ester group.

-

-

Causality and Limitations: The primary drawback of this method for synthesizing the target molecule is its inability to directly install the 3-amino group. The cyclization of the o-alkynylphenol intermediate would yield Ethyl 6-bromobenzofuran-2-carboxylate. A subsequent, often harsh, multi-step process of nitration at the 3-position followed by reduction would be necessary to install the amino group. This significantly reduces the overall efficiency and yield compared to the one-pot cyanophenol route.

Visualization: Sonogashira Route (Multi-Step)

Caption: Multi-step Sonogashira pathway.

Conclusion: The Primacy of Strategic Starting Material Selection

The synthesis of this compound serves as an exemplary case for the principle of convergent synthesis design. While multiple pathways to the benzofuran core exist, the one-pot, transition-metal-free cyclization of 4-bromo-2-cyanophenol with ethyl chloroacetate is demonstrably the most efficient and logical route. This approach excels due to its strategic use of the nitrile group not just as a substituent, but as a key mechanistic director that enables the direct and simultaneous formation of both the heterocyclic ring and the crucial 3-amino functionality. For researchers and drug development professionals, this understanding underscores that the most elegant and effective syntheses are often born from a deep, mechanistically-driven analysis of the starting materials themselves.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

A Keystone Intermediate for Advanced Drug Discovery and Materials Science

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a bromine atom at the 6-position and an amino group at the 3-position offers a versatile platform for the development of novel therapeutic agents and functional organic materials. This document details the synthetic pathways, physicochemical characteristics, spectroscopic profile, and prospective applications of this compound, with a particular focus on its potential in drug development. Experimental protocols and mechanistic insights are provided to guide researchers in the effective utilization of this valuable chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2] Their diverse biological activities are well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The unique electronic and structural features of the benzofuran ring system allow for multifaceted interactions with various biological targets.

The subject of this guide, this compound (IUPAC Name: Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate), is a synthetically versatile intermediate. The presence of three key functional groups—an ethyl ester, a primary amine, and a bromine atom—on the benzofuran core provides multiple reaction sites for further chemical modifications. This trifecta of functionality allows for the construction of diverse molecular libraries for screening against a wide array of biological targets.

The bromine atom, in particular, is a valuable functional group in medicinal chemistry. Its introduction into a molecular scaffold can enhance potency, modulate metabolic stability, and provide a handle for cross-coupling reactions to introduce further molecular complexity.[1][3] The 3-amino group is another critical feature, known to be a key pharmacophore in many bioactive compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[7]

This guide will serve as a technical resource for researchers, providing a detailed exploration of the synthesis, characterization, and potential applications of this promising benzofuran derivative.

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available substituted phenol. The most logical and commonly employed route is a variation of the O-alkylation followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis initiates with the O-alkylation of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate, followed by a base-mediated intramolecular cyclization.

dot

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-bromo-2-cyanophenoxy)acetate

-

To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 2-(4-bromo-2-cyanophenoxy)acetate as a solid.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add a solution of Ethyl 2-(4-bromo-2-cyanophenoxy)acetate (1.0 eq) in absolute ethanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Mechanistic Insights

The key step in this synthesis is the base-catalyzed intramolecular cyclization. The ethoxide base abstracts the acidic α-proton of the acetate moiety, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the carbon atom of the nitrile group. The subsequent tautomerization of the resulting imine intermediate leads to the formation of the stable 3-amino-benzofuran ring system.

dot

Caption: Mechanism of base-catalyzed intramolecular cyclization.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and predicted spectroscopic characteristics based on closely related analogs.

| Property | Value | Source/Reference |

| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | - |

| CAS Number | 887250-14-8 | [8] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [8] |

| Molecular Weight | 284.11 g/mol | [8] |

| Appearance | Expected to be a solid | [9] |

| Melting Point | Not reported; a similar non-brominated analog melts at 77-81 °C. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the analysis of similar benzofuran structures.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.80 (m, 2H, Ar-H): Aromatic protons on the benzofuran ring.

-

δ 7.30-7.50 (m, 1H, Ar-H): Aromatic proton on the benzofuran ring.

-

δ 5.50-6.00 (br s, 2H, -NH₂): Protons of the primary amino group.

-

δ 4.30-4.50 (q, J=7.1 Hz, 2H, -OCH₂CH₃): Methylene protons of the ethyl ester.

-

δ 1.30-1.50 (t, J=7.1 Hz, 3H, -OCH₂CH₃): Methyl protons of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.0-168.0 (C=O): Carbonyl carbon of the ethyl ester.

-

δ 150.0-155.0 (Ar-C-O): Aromatic carbon attached to the furan oxygen.

-

δ 140.0-145.0 (C-NH₂): Carbon of the furan ring attached to the amino group.

-

δ 110.0-135.0 (Ar-C): Aromatic carbons.

-

δ 110.0-115.0 (Ar-C-Br): Aromatic carbon attached to bromine.

-

δ 60.0-62.0 (-OCH₂CH₃): Methylene carbon of the ethyl ester.

-

δ 14.0-15.0 (-OCH₂CH₃): Methyl carbon of the ethyl ester.

FT-IR (KBr, cm⁻¹):

-

3400-3300 (N-H stretch): Characteristic stretching vibrations of the primary amine.

-

3100-3000 (Ar C-H stretch): Aromatic C-H stretching.

-

2980-2850 (Aliphatic C-H stretch): C-H stretching of the ethyl group.

-

1700-1680 (C=O stretch): Carbonyl stretching of the ester group.

-

1620-1580 (C=C stretch, N-H bend): Aromatic C=C stretching and N-H bending vibrations.

-

1250-1200 (C-O stretch): Asymmetric C-O-C stretching of the ester and furan ring.

-

1100-1000 (C-O stretch): Symmetric C-O-C stretching.

-

800-750 (Ar C-H bend): Out-of-plane C-H bending of the substituted benzene ring.

-

600-500 (C-Br stretch): Carbon-bromine stretching vibration.

Mass Spectrometry (EI):

-

m/z 283/285 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.

-

Fragment ions: Corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragmentation patterns typical of benzofuran derivatives.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold for developing drugs targeting a variety of diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[1][3][4] The presence of a bromine atom can significantly enhance cytotoxic activity against cancer cell lines.[1][3] The 3-amino group can be readily derivatized to introduce side chains that can interact with specific targets in cancer cells, such as protein kinases. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide coupling to introduce further diversity.

dot

Caption: Potential anticancer applications of the core scaffold.

Antimicrobial Activity

The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents.[6][7] Halogenated benzofurans, in particular, have shown promising activity against a range of bacteria and fungi.[6] The 3-amino group is also a key feature in many antimicrobial compounds. This compound can serve as a starting point for the synthesis of novel antibiotics, potentially through the derivatization of the amino and ester functionalities to optimize interactions with microbial targets.

Conclusion and Future Directions

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. While further research is needed to fully elucidate its biological activities and physicochemical properties, the existing literature on related benzofuran derivatives strongly suggests its promise as a precursor to novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future work should focus on the systematic exploration of its chemical space through derivatization and the comprehensive biological evaluation of the resulting compounds.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 9. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

Methodological & Application

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Heterocycle